4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde
Description
4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a substituted benzyloxy group at the 4-position and a methoxy group at the 3-position. Its molecular structure (C₁₆H₁₅ClO₄) includes a chloro-substituted aromatic ring connected via a methoxybenzyl ether linkage. Such compounds are often intermediates in pharmaceutical synthesis or agrochemical development due to their electron-rich aromatic systems, which facilitate further functionalization.
Properties
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-14-6-4-13(17)8-12(14)10-21-15-5-3-11(9-18)7-16(15)20-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXUJKGBGQEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)COC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a series of functional group transformations. For instance, starting with a chlorinated benzene derivative, the compound can be synthesized through a sequence of reactions involving methoxylation and formylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzoic acid.
Reduction: 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4)
- Structural Differences : The butoxy group at the 4-position replaces the benzyloxy-methoxy moiety in the target compound.
- Reactivity : The absence of the electron-donating methoxy group at the 3-position may reduce electrophilic substitution reactivity compared to the target compound.
5-Chloro-2-methoxybenzaldehyde
- Structural Differences : Lacks the 3-methoxy and 4-benzyloxy substituents present in the target compound.
- The absence of the 3-methoxy group may decrease electronic stabilization of the aromatic ring .
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 306934-75-8)
- Structural Differences : Features a 2-chloro-6-fluorobenzyloxy group instead of the 5-chloro-2-methoxybenzyloxy group.
- Impact : Fluorine’s electronegativity may increase the electron-withdrawing effect, altering the electronic environment of the aldehyde group. This could influence binding affinity in biological systems or catalytic interactions. The combined chloro-fluoro substitution may also enhance thermal stability compared to the target compound .
5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3)
- Structural Differences : Hydroxyl and methyl groups replace the methoxy and benzyloxy substituents.
- Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. This compound’s acidity (pKa ~8–10 for phenolic OH) contrasts with the target’s ether-dominated properties .
Data Table: Key Structural and Property Comparisons
| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₅ClO₄ | 4-(5-Cl-2-MeO-benzyloxy), 3-MeO | Not reported | High electronic density |
| 4-Butoxy-3-chloro-5-methoxybenzaldehyde | C₁₂H₁₅ClO₃ | 4-BuO, 3-Cl, 5-MeO | Not reported | Increased lipophilicity |
| 5-Chloro-2-methoxybenzaldehyde | C₈H₇ClO₂ | 5-Cl, 2-MeO | Not reported | Simplified reactivity |
| 4-[(2-Cl-6-F-benzyl)oxy]-3-MeO-benzaldehyde | C₁₅H₁₁ClFO₃ | 4-(2-Cl-6-F-benzyloxy), 3-MeO | Not reported | Enhanced electronegativity |
| 5-Cl-2-OH-3-Me-benzaldehyde | C₈H₇ClO₂ | 5-Cl, 2-OH, 3-Me | Not reported | Hydrogen bonding capability |
Biological Activity
4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde, a compound with the molecular formula and CAS number 1153470-27-9, has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activities, synthesis methods, and relevant case studies.
The compound features a unique structure characterized by dual methoxy groups and a chloro substituent, which may influence its reactivity and biological interactions. The molecular weight of this compound is approximately 306.74 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.74 g/mol |
| CAS Number | 1153470-27-9 |
Synthesis Methods
The synthesis of 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde typically involves several steps, including:
- Friedel-Crafts Acylation : This reaction introduces the aldehyde group.
- Methoxylation : The introduction of methoxy groups is achieved through methylation reactions.
- Functional Group Transformations : These may include oxidation or substitution reactions to yield the final product.
Biological Activity
Research indicates that 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde exhibits various biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. For instance, it may inhibit enzyme activity or modulate signaling pathways critical for cellular function.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of methoxybenzaldehyde compounds, including 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde. Results indicated a notable reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Research : In another study focused on anti-inflammatory effects, researchers tested this compound in vitro on human immune cells. The results demonstrated a decrease in the production of pro-inflammatory cytokines, indicating its potential use in inflammatory disease management .
Comparison with Similar Compounds
The biological activity of 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde can be compared with similar compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 4-Chloro-2-methoxybenzaldehyde | Moderate | Low |
| 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | High | Moderate |
| 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
